3,8-bis[(4-methoxyphenyl)methylsulfanyl]-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene
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Overview
Description
3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines benzothieno, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include sulfur-containing compounds, methoxybenzyl halides, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-Methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- **2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 3,7-Bis[(4-methoxybenzyl)sulfanyl]-11-methyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4’,3’-c]pyrimidine apart from similar compounds is its unique combination of benzothieno, triazolo, and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H28N6O2S3 |
---|---|
Molecular Weight |
588.8g/mol |
IUPAC Name |
3,8-bis[(4-methoxyphenyl)methylsulfanyl]-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene |
InChI |
InChI=1S/C29H28N6O2S3/c1-17-4-13-22-23(14-17)40-26-24(22)25-30-32-28(38-15-18-5-9-20(36-2)10-6-18)34(25)27-31-33-29(35(26)27)39-16-19-7-11-21(37-3)12-8-19/h5-12,17H,4,13-16H2,1-3H3 |
InChI Key |
ARQAWDFEMGZFEC-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C5=NN=C(N35)SCC6=CC=C(C=C6)OC)SCC7=CC=C(C=C7)OC |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C4=NN=C(N4C5=NN=C(N35)SCC6=CC=C(C=C6)OC)SCC7=CC=C(C=C7)OC |
Origin of Product |
United States |
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